3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid
Overview
Description
This compound, with the CAS Number 1255784-47-4, has a linear formula of C15H12FN3O3 . It is also known by its IUPAC name, 3-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid . The compound is solid in physical form .
Molecular Structure Analysis
The molecular weight of this compound is 301.28 g/mol . The InChI code for this compound is 1S/C15H12FN3O3/c16-11-3-1-10(2-4-11)12-9-13-15(22)18(6-5-14(20)21)7-8-19(13)17-12/h1-4,7-9H,5-6H2,(H,20,21) .Physical And Chemical Properties Analysis
This compound is solid in physical form . It has a molecular weight of 301.28 g/mol . The InChI code for this compound is 1S/C15H12FN3O3/c16-11-3-1-10(2-4-11)12-9-13-15(22)18(6-5-14(20)21)7-8-19(13)17-12/h1-4,7-9H,5-6H2,(H,20,21) .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has shown that compounds similar to "3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid" serve as valuable building blocks in the synthesis of heterocyclic compounds. For example, derivatives of pyrazole, which is structurally related, have been widely studied for their utility in creating diverse heterocyclic frameworks. These compounds are often used in the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, and other complex structures due to their unique reactivity and ability to undergo various chemical transformations under mild conditions (Gomaa & Ali, 2020).
Pharmacological Properties
In pharmacology, pyrazole and its derivatives, which share a common structural motif with the compound , have been explored for a variety of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The synthesis of pyrazole heterocycles has been achieved through different methods, highlighting their potential in medicinal chemistry as templates for drug development (Dar & Shamsuzzaman, 2015).
Bioactive Compound Development
Further research into related compounds has focused on their role in designing bioactive molecules, particularly in the context of p38α MAP kinase inhibitors. These inhibitors, which often feature a substituted imidazole scaffold similar to the core structure of the compound , are significant for their selective inhibition of enzymes involved in proinflammatory cytokine release. Such compounds have been extensively reviewed for their design, synthesis, and activity studies, contributing to our understanding of inflammation and offering pathways for developing novel anti-inflammatory drugs (Scior et al., 2011).
Chemical Sensors
Moreover, certain analogs of "this compound" have been explored for their potential in creating fluorescent chemosensors. These chemosensors can detect various analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. This application highlights the versatility of such compounds in analytical chemistry and sensor technology, providing a foundation for the development of novel diagnostic tools and environmental monitoring techniques (Roy, 2021).
Safety and Hazards
properties
IUPAC Name |
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3/c16-11-3-1-10(2-4-11)12-9-13-15(22)18(6-5-14(20)21)7-8-19(13)17-12/h1-4,7-9H,5-6H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHENDYZQILEZMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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